molecular formula C15H12N4 B14333579 2-(1H-Benzimidazol-2-yl)-1H-indol-6-amine CAS No. 103682-78-6

2-(1H-Benzimidazol-2-yl)-1H-indol-6-amine

Cat. No.: B14333579
CAS No.: 103682-78-6
M. Wt: 248.28 g/mol
InChI Key: LVJVWRBDZWURCZ-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-yl)-1H-indol-6-amine is a heterocyclic compound that combines the structural features of both benzimidazole and indole. Benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring, while indole is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. The combination of these two structures in this compound results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzimidazol-2-yl)-1H-indol-6-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The indole ring can be introduced through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for precise control of reaction parameters and efficient scaling up of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzimidazol-2-yl)-1H-indol-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzimidazole or indole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(1H-Benzimidazol-2-yl)-1H-indol-6-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-Benzimidazol-2-yl)-1H-indol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Benzimidazol-2-yl)phenol: Similar structure but with a phenol group instead of an indole ring.

    1-(4-Methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole: Contains methyl groups on the benzimidazole ring.

    2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole: Contains a fluorophenyl group.

Uniqueness

2-(1H-Benzimidazol-2-yl)-1H-indol-6-amine is unique due to the presence of both benzimidazole and indole rings, which confer distinct chemical and biological properties

Properties

CAS No.

103682-78-6

Molecular Formula

C15H12N4

Molecular Weight

248.28 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-1H-indol-6-amine

InChI

InChI=1S/C15H12N4/c16-10-6-5-9-7-14(17-13(9)8-10)15-18-11-3-1-2-4-12(11)19-15/h1-8,17H,16H2,(H,18,19)

InChI Key

LVJVWRBDZWURCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(N3)C=C(C=C4)N

Origin of Product

United States

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